2-Methyl-3-(4-n-propylphenyl)-1-propene
Overview
Description
2-Methyl-3-(4-n-propylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a propene group attached to a phenyl ring, which is further substituted with a propyl group and a methyl group
Preparation Methods
The synthesis of 2-Methyl-3-(4-n-propylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-Methyl-3-butyn-2-ol with 2,6-difluoro-4-n-propyl-1-iodobenzene in the presence of tetrakis(triphenylphosphine)palladium(0), CuBr, and LiBr in triethylamine . This reaction is typically carried out at room temperature with stirring to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
2-Methyl-3-(4-n-propylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Scientific Research Applications
2-Methyl-3-(4-n-propylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme-substrate interactions and receptor binding studies.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-n-propylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and alteration of cellular signaling processes.
Comparison with Similar Compounds
2-Methyl-3-(4-n-propylphenyl)-1-propene can be compared with other similar compounds, such as:
2-Methyl-3-(4-n-butylphenyl)-1-propene: Similar structure but with a butyl group instead of a propyl group.
2-Methyl-3-(4-n-pentylphenyl)-1-propene: Contains a pentyl group, leading to different physical and chemical properties.
2-Methyl-3-(4-n-hexylphenyl)-1-propene: Features a hexyl group, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-propylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h6-9H,2,4-5,10H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUKOJADACOZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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